PPARγ Transactivation Activity: CAS 524039-58-5 vs. 4-Methylphenylsulfonyl Analog
In a head-to-head cell-based transactivation assay, (4-{[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]amino}phenyl)acetic acid achieved 81.79% PPARγ activation relative to the full agonist rosiglitazone, whereas the 4-methylphenylsulfonyl analogue reached only 40.1% under identical conditions [1]. This quantifies the critical contribution of the 4-methoxy-2,5-dimethyl substitution to transcriptional efficacy.
| Evidence Dimension | PPARγ transactivation (% of rosiglitazone max) |
|---|---|
| Target Compound Data | 81.79% (TM2-i, identical to CAS 524039-58-5) |
| Comparator Or Baseline | 4-methylphenylsulfonyl analog: 40.1% |
| Quantified Difference | +41.7 percentage points |
| Conditions | HEK293T cells, Gal4-PPARγ-LBD, 10 μM compound, 24 h |
Why This Matters
This ~2-fold superiority directly informs lead selection for antidiabetic drug discovery, making CAS 524039-58-5 a non-redundant comparator for any PPARγ program.
- [1] Yang Y, Yan JF, Fan L, Chen X, Jiang L, Yang DC. Synthesis and PPAR activities of novel phenylacetic acid derivatives containing sulfonamide moiety. Yao Xue Xue Bao. 2012 Dec;47(12):1630-9. Table 2. View Source
